Pcsk9-IN-26

PCSK9 Potency IC50

Pcsk9-IN-26, also designated as Compound 116 (CAS 3033361-09-7), is a synthetic small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Its molecular formula is C25H25N9O with a molecular weight of 467.53 g/mol.

Molecular Formula C25H25N9O
Molecular Weight 467.5 g/mol
Cat. No. B12373131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcsk9-IN-26
Molecular FormulaC25H25N9O
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)NC4CCC(C4)NC5=NC=C(N=N5)C6CC6
InChIInChI=1S/C25H25N9O/c1-33-21-8-2-15(12-26)10-22(21)34(25(33)35)19-7-9-23(27-13-19)29-17-5-6-18(11-17)30-24-28-14-20(31-32-24)16-3-4-16/h2,7-10,13-14,16-18H,3-6,11H2,1H3,(H,27,29)(H,28,30,32)/t17-,18-/m0/s1
InChIKeyKGCMCDSSNKQQML-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pcsk9-IN-26 (Compound 116) as a High-Potency PCSK9 Inhibitor for Metabolic Research Procurement


Pcsk9-IN-26, also designated as Compound 116 (CAS 3033361-09-7), is a synthetic small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Its molecular formula is C25H25N9O with a molecular weight of 467.53 g/mol . This compound demonstrates potent in vitro inhibition of PCSK9, with an IC50 value reported as less than 1 nM, and is supplied with a typical purity of 95% [1]. Pcsk9-IN-26 is primarily utilized as a research tool for investigating cholesterol metabolism and other PCSK9-mediated pathways .

Procurement Risks of Interchanging Pcsk9-IN-26 with Alternative PCSK9 Small Molecule Inhibitors


Generic substitution among small molecule PCSK9 inhibitors is not scientifically valid due to substantial variations in potency, mechanism, and physicochemical properties. The potency of PCSK9 inhibitors can differ by orders of magnitude . For example, while Pcsk9-IN-26 exhibits sub-nanomolar inhibitory activity, other small molecules like PCSK9-IN-2 and PF-06815345 display micromolar IC50 values, indicating a fundamentally different binding affinity and efficacy profile [1]. Furthermore, the mode of inhibition varies: some compounds like PCSK9-IN-2 directly disrupt the PCSK9-LDLR protein-protein interaction, whereas Pcsk9-IN-26 is reported to bind PCSK9 and prevent its interaction with LDLR [2]. These differences in chemical structure, potency, and mechanism directly impact experimental outcomes, making the selection of a specific compound critical for research validity and reproducibility.

Quantitative Evidence Guide for the Differentiated Selection of Pcsk9-IN-26 (Compound 116)


Potency Comparison: Pcsk9-IN-26 vs. PCSK9-IN-18 in PCSK9 Inhibition

Pcsk9-IN-26 demonstrates superior potency in inhibiting PCSK9 compared to PCSK9-IN-18. The IC50 of Pcsk9-IN-26 is reported as less than 1 nM, whereas PCSK9-IN-18 exhibits a binding affinity (KD) of less than 200 nM [1][2].

PCSK9 Potency IC50

Potency Comparison: Pcsk9-IN-26 vs. PCSK9-IN-13 in PCSK9 Inhibition

Pcsk9-IN-26 exhibits significantly greater potency than PCSK9-IN-13. Pcsk9-IN-26 has an IC50 of less than 1 nM, while PCSK9-IN-13 has a reported IC50 of 537 nM [1][2].

PCSK9 Potency IC50

Potency Comparison: Pcsk9-IN-26 vs. PCSK9-IN-27 in PCSK9 Inhibition

Pcsk9-IN-26 shows a higher potency than the closely related analog PCSK9-IN-27. The IC50 of Pcsk9-IN-26 is less than 1 nM, while the IC50 of PCSK9-IN-27 is reported as 3.4 nM [1].

PCSK9 Potency IC50

Potency Comparison: Pcsk9-IN-26 vs. PF-06815345 in PCSK9 Inhibition

Pcsk9-IN-26 is a substantially more potent PCSK9 inhibitor in vitro compared to PF-06815345. Pcsk9-IN-26 has an IC50 of less than 1 nM, while PF-06815345 has an IC50 of 13.4 μM [1].

PCSK9 Potency IC50

Comparative Supplier Specifications: Purity and Stability of Pcsk9-IN-26

Suppliers for Pcsk9-IN-26 provide specific quality control data, including a typical purity of 95% and recommended storage conditions for long-term stability (powder at -20°C for 3 years; in solvent at -80°C for 1 year) . Such detailed, quantifiable specifications are not universally available for all comparator compounds, reducing procurement risk for Pcsk9-IN-26.

Quality Control Purity Stability

Comparative Potency Against a Range of PCSK9 Small Molecule Inhibitors

A comparative analysis of Pcsk9-IN-26 against multiple small molecule PCSK9 inhibitors reveals its superior potency profile [1][2][3].

PCSK9 Potency IC50

Optimal Research and Procurement Scenarios for Pcsk9-IN-26 in PCSK9 Metabolic Studies


High-Precision In Vitro Mechanistic Studies of PCSK9 Inhibition

For research programs investigating the precise molecular mechanisms of PCSK9 inhibition, Pcsk9-IN-26 is the optimal selection due to its exceptional potency (IC50 < 1 nM). As demonstrated in the potency comparisons against PCSK9-IN-27 (3.4 nM) and PCSK9-IN-13 (537 nM), this compound's superior activity allows for complete target engagement at lower concentrations [1]. This is particularly critical for assays designed to minimize off-target effects and solvent interference, such as detailed kinetic studies or experiments in primary cell lines where compound toxicity is a concern. The high potency ensures that the observed biological effects are primarily due to robust PCSK9 inhibition, increasing the signal-to-noise ratio and data reliability.

Comparative Pharmacological Profiling in PCSK9 Inhibitor Screens

Pcsk9-IN-26 serves as an ideal reference standard for benchmarking new PCSK9 inhibitors or for comparative pharmacological studies. Its sub-nanomolar IC50 provides a high-potency benchmark against which the activity of novel compounds or alternative scaffolds like PCSK9-IN-2 (IC50 7.57 μM) and PF-06815345 (IC50 13.4 μM) can be quantitatively assessed [2]. Using Pcsk9-IN-26 as a positive control in screening campaigns allows researchers to accurately normalize assay performance across different experimental runs and reliably identify new chemical entities with comparable or improved potency and mechanism of action.

Cellular Assays for LDL-C Uptake Enhancement in HepG2 Models

Investigations focused on the functional consequence of PCSK9 inhibition—specifically, the enhancement of low-density lipoprotein cholesterol (LDL-C) uptake in hepatocyte models—benefit from the use of Pcsk9-IN-26. Protocols for assessing LDL uptake in HepG2 cells have been established for this compound . Its high potency (IC50 < 1 nM) ensures a clear and measurable increase in LDL-C uptake, providing a robust functional readout. This is a more reliable approach than using less potent inhibitors like PCSK9-IN-13, which may require much higher concentrations and produce a weaker, more variable signal [3].

Procurement for Long-Term Metabolic Research Projects Requiring High Compound Stability

For laboratories planning long-term metabolic research projects, the procurement of Pcsk9-IN-26 offers a practical advantage due to its well-documented stability specifications. Supplier datasheets confirm that the compound remains stable as a powder for three years when stored at -20°C and for one year in solvent at -80°C . This level of detail reduces procurement risk and ensures that larger batch purchases can be utilized over the entire project lifecycle without concerns about potency loss or degradation. This is a significant operational benefit compared to compounds with less clearly defined stability profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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